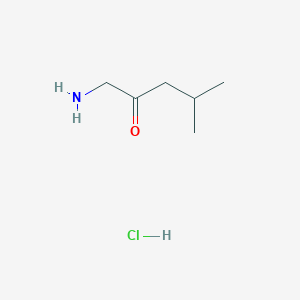
1-(4-Amino-2-methylphenyl)ethanone
Vue d'ensemble
Description
The compound 1-(4-Amino-2-methylphenyl)ethanone, also known as 1-(4-aminophenyl)ethanone (APE), is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is characterized by the presence of an amino group attached to a benzene ring which is further substituted with an acetyl group, making it a valuable intermediate in organic synthesis .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For instance, N-[(E)-3,3-Diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone was synthesized through a condensation reaction of β-phenylcinnamaldehyde and p-acetylaniline . Although this does not directly describe the synthesis of APE, it provides insight into the types of reactions that can be used to create similar structures.
Molecular Structure Analysis
The molecular structure of APE has been analyzed using various quantum chemical parameters. The optimized structural parameters, including bond lengths and angles, have been determined using Density Functional Theory (DFT) with B3LYP method and cc-pVDZ and cc-pVTZ basis sets. The non-H atoms of related compounds like 4-amino-3-methylbenzoic acid are almost coplanar, indicating that APE might exhibit similar planarity in its structure .
Chemical Reactions Analysis
APE can participate in various chemical reactions due to its functional groups. For example, the amino group can engage in hydrogen bonding, as seen in the crystal structure of 4-amino-3-methylbenzoic acid, where molecules are linked by intermolecular hydrogen bonds forming a two-dimensional supramolecular network . Although not directly about APE, this suggests that APE could also form hydrogen bonds due to the presence of the amino group.
Physical and Chemical Properties Analysis
The physical and chemical properties of APE have been extensively studied. Vibrational frequencies have been analyzed through FTIR and FT Raman spectroscopy, and the effects of substituents on the benzene ring have been evaluated. The compound's magnetic susceptibility and thermodynamic properties have been determined over various temperature ranges. Additionally, the energies of frontier molecular orbitals, hyperpolarizability, total electron density, and electrostatic potential have been calculated, providing a comprehensive understanding of APE's properties .
Applications De Recherche Scientifique
Antimicrobial Activity
1-(4-Amino-2-methylphenyl)ethanone and its derivatives demonstrate significant antimicrobial properties. Studies on compounds like 2-(4-Methylphenyl)-2-oxoethyl isonicotinate and 1-(2-hydroxy-5-methyl phenyl) ethanone, which are structurally related to 1-(4-Amino-2-methylphenyl)ethanone, have shown notable antimicrobial activity against various microbial strains. This suggests potential applications in developing antimicrobial agents or pharmaceuticals (S. Viveka et al., 2013), (Medicharla SRI SATYA et al., 2022).
DNA Interaction and Docking Studies
The interaction of 1-(4-Amino-2-methylphenyl)ethanone derivatives with DNA has been explored, indicating potential applications in gene therapy or drug design. For instance, derivatives such as Schiff base ligands derived from 2,6-diaminopyridine show DNA binding activity, which could be crucial for developing new therapeutic agents (Baris Kurt et al., 2020).
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing and characterizing new compounds from 1-(4-Amino-2-methylphenyl)ethanone, such as Schiff base ligands and their complexes. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmacology (F. Attaby et al., 2006), (S. Hessien et al., 2009).
Antiviral and Antimicrobial Properties
Some derivatives of 1-(4-Amino-2-methylphenyl)ethanone have been studied for their antiviral and antimicrobial properties. These compounds could be key in developing new antiviral agents, especially considering the increasing need for novel treatments due to emerging viral strains and antibiotic-resistant bacteria (Atul K. Wanjari, 2020).
Photophysical Properties
Studies on the photophysics of derivatives like 1-(4'-amino-biphenyl-4-yl)-ethanone reveal their potential in material science, particularly in developing new photonic materials. These materials could have applications in electronics, optics, and photonics (N. Ghoneim, 2001).
Synthesis of Isoflavones and Heterocycles
1-(4-Amino-2-methylphenyl)ethanone derivatives are used in synthesizing isoflavones and heterocycles, which are important in pharmaceuticals and agrochemicals. The synthesized compounds from these derivatives have been shown to possess various biological activities, potentially leading to new drug developments (V. Moskvina et al., 2015).
Quantum Chemical Analysis
The compound and its derivatives have been subjected to quantum chemical analysis to understand their electronic properties. This research is vital for developing new materials with specific electronic characteristics, potentially useful in semiconductors, solar cells, and other electronic devices (M. Karunanidhi et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-amino-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKTMSHDAAPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557329 | |
| Record name | 1-(4-Amino-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-methylphenyl)ethanone | |
CAS RN |
38177-98-9 | |
| Record name | 1-(4-Amino-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)
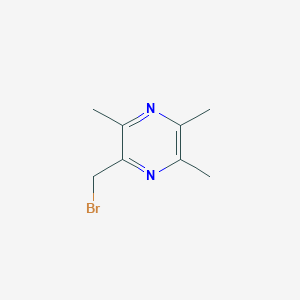

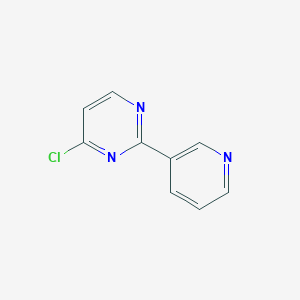

![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)
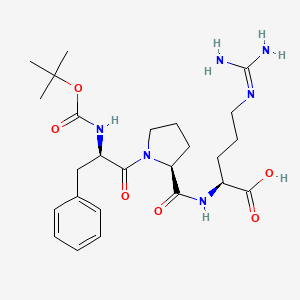


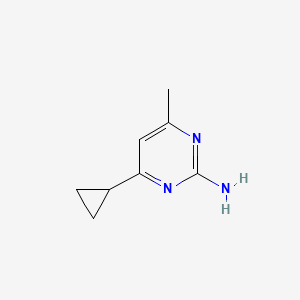
![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)


